molecular formula C18H21NO6S B11004008 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11004008
M. Wt: 379.4 g/mol
InChI Key: YBSARXSZNCWBJV-AWEZNQCLSA-N
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Description

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the coupling with L-methionine. The reaction conditions often include the use of activating agents such as N,N’-carbonyldiimidazole to facilitate the esterification process . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry .

Scientific Research Applications

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H21NO6S/c1-3-11-8-17(21)25-15-9-12(4-5-13(11)15)24-10-16(20)19-14(18(22)23)6-7-26-2/h4-5,8-9,14H,3,6-7,10H2,1-2H3,(H,19,20)(H,22,23)/t14-/m0/s1

InChI Key

YBSARXSZNCWBJV-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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